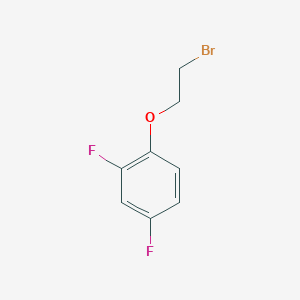

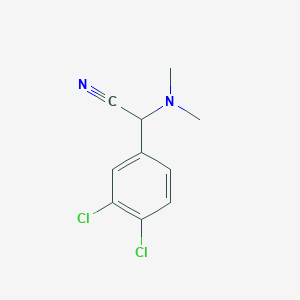

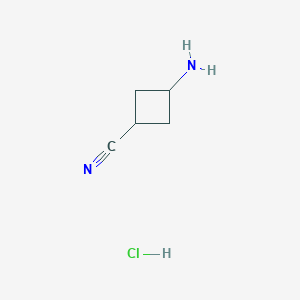

![molecular formula C9H6N2O4S B3034353 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 160041-48-5](/img/structure/B3034353.png)

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid

説明

The compound "3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid" is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The presence of both amino and nitro groups on the aromatic system suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the cyclocondensation of 2,4,6-trinitrobenzonitrile with thioglycolic acid esters leads to the formation of 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates. This process highlights the reactivity of the nitro group in the presence of an amino group, which can facilitate regiospecific substitution reactions . Another synthesis route involves the Gewald three-component reaction, which can generate alkyl 2-aminobenzo[b]thiophene-3-carboxylates from cyclohexanones, alkyl cyanoacetates, and sulfur, followed by a dehydrogenation step .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution of functional groups on this system can significantly affect the molecular conformation and reactivity. For example, the amino group can induce a twist in the nitro group, altering its reactivity . The crystal structure of a related compound, a co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, shows hydrogen bonding interactions that are crucial for the stability of the crystal lattice .

Chemical Reactions Analysis

The amino group in benzo[b]thiophene derivatives can act as an activating group for nucleophilic substitution reactions. This is evident in the selective substitution of the 4-nitro group in the presence of various anionic nucleophiles . The reactivity of these compounds can be further explored in the context of their potential biological activities, as demonstrated by the synthesis of novel thiophene derivatives with antiarrhythmic, serotonin antagonist, and antianxiety activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups can influence the acidity, basicity, solubility, and stability of the compound. The crystal structure analysis of a related compound suggests that hydrogen bonding can play a significant role in the solid-state properties .

科学的研究の応用

Chemical Synthesis and Reactivity

Nitration of Benzo[b]thiophen Derivatives : The nitration of benzo[b]thiophen derivatives, including 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid, has been studied extensively. These reactions often result in a mixture of substitution products, highlighting the compound's reactivity and potential for creating diverse chemical structures. Such reactions are crucial in synthetic organic chemistry for producing various derivatives for further exploration (Cooper & Scrowston, 1971).

Synthesis of Anti-inflammatory Agents : A derivative of 5-Aminobenzo[b]thiophene-2-carboxylic acid was synthesized and exhibited potent anti-inflammatory activity. This demonstrates the compound's role as a precursor in the synthesis of biologically active molecules (Radwan, Shehab, & El-Shenawy, 2009).

Aromatic Nucleophilic Substitution and Rearrangement : The interaction of this compound with amines demonstrates a unique aromatic nucleophilic substitution with rearrangement, useful in synthetic chemistry for constructing novel molecular architectures (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Chemical Analysis and Characterization

- NMR Spectroscopy in Structural Elucidation : The structures of various derivatives, including those involving this compound, have been established using NMR spectroscopy. This highlights its application in analytical chemistry for structural determination (Cooper & Scrowston, 1972).

Biomedical Research

- Potential in Drug Synthesis : The compound's derivatives have been explored for their pharmacological properties, including anti-inflammatory and analgesic activities. This suggests its potential application in medicinal chemistry for drug development (Fakhr, Radwan, El-batran, Abd el-Salam, & El-Shenawy, 2009).

作用機序

Target of Action

The 1-benzothiophene scaffold, which is a key structural component of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid, forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Mode of Action

The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . Sulfides, thiols, and thiourea are employed as S-nucleophiles . The proposed reaction mechanism involves the formation of two anionic intermediates from xanthate .

Biochemical Pathways

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25225 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzothiophene derivatives have been shown to have antimicrobial, antitumor, antifungal activities, hormonal modulators, and antioxidant properties .

Action Environment

The reaction conditions, such as the presence of a potent non-nucleophilic base and a polar aprotic solvent, can influence the formation of the target product .

特性

IUPAC Name |

3-amino-5-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4S/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMOMCUWXSJXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(S2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

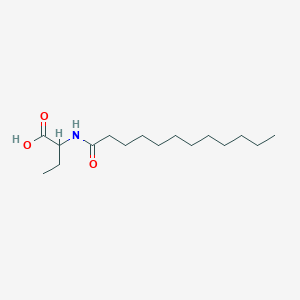

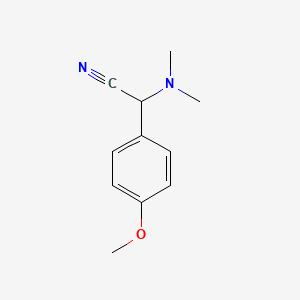

![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)

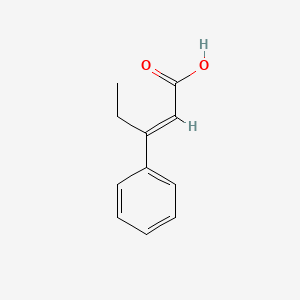

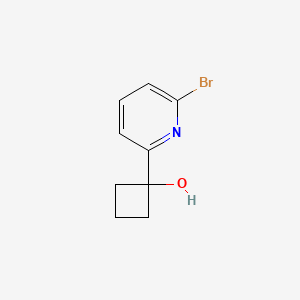

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

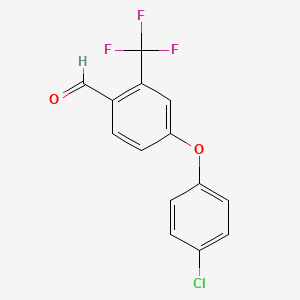

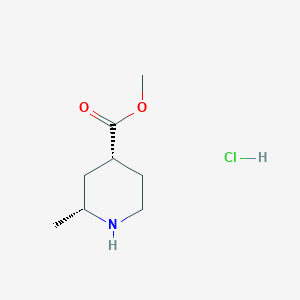

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)